4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
- Reactants: 4-morpholinopyrimidine, 1-boc-piperazine
- Conditions: Reflux in acetonitrile
- Product: 4-{6-[4-(tert-butoxycarbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Step 3: Deprotection and Substitution
- Reactants: 4-{6-[4-(tert-butoxycarbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine, 6-methylpyrazine-2-carboxylic acid
- Conditions: Acidic deprotection followed by nucleophilic substitution
- Product: 4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the piperazine and morpholine rings. The methylpyrazine group is then introduced through a substitution reaction.
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Step 1: Synthesis of Pyrimidine Core
- Reactants: 2-chloropyrimidine, morpholine
- Conditions: Reflux in ethanol
- Product: 4-morpholinopyrimidine
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of corresponding N-oxides
Reduction: Formation of reduced derivatives with hydrogen addition
Substitution: Formation of substituted derivatives with new functional groups
Scientific Research Applications
4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to study cellular pathways and mechanisms.
Industrial Applications: The compound is investigated for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This can lead to the modulation of cellular pathways and processes, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- 4-{2-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- (4-methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
Uniqueness
4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its specific substitution pattern and the presence of multiple heterocyclic rings. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H23N7O |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C17H23N7O/c1-14-11-18-12-17(21-14)23-4-2-22(3-5-23)15-10-16(20-13-19-15)24-6-8-25-9-7-24/h10-13H,2-9H2,1H3 |
InChI Key |
KNGBDNFWURDOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 |
Origin of Product |
United States |
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